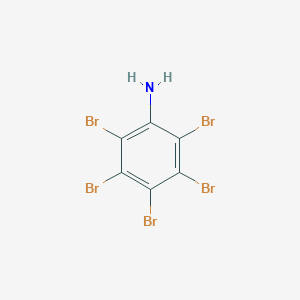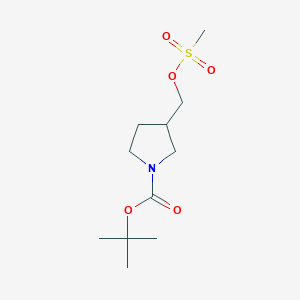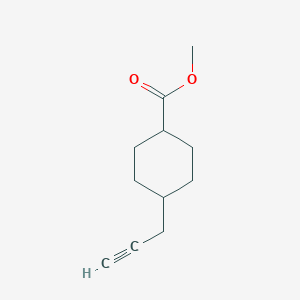
Methyl 4-prop-2-ynylcyclohexanecarboxylate
概要
説明
Synthesis Analysis
The synthesis of cyclohexane derivatives is a topic of interest in several papers. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved through a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, using a FeCl2/Et3N binary catalytic system . Another example is the synthesis of methylene cyclopropane-fused chromenes and dihydro
科学的研究の応用
Catalytic Processes in Compound Synthesis One prominent application of Methyl 4-prop-2-ynylcyclohexanecarboxylate is found in the field of synthetic organic chemistry, particularly involving palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. It's used in the synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions typically occur in methanol or methanol/acetonitrile mixtures, facilitated by catalytic amounts of PdI2 in conjunction with KI under specific temperature and pressure conditions. The products of these reactions are significant due to their potential applications in medicinal chemistry and materials science (Bacchi et al., 2005).
Production of Methylene Cyclopropane-fused Compounds Another scientific application involves the base-promoted sequential annulation of 2-hydroxychalcones or 2-tosylaminochalcones with prop-2-ynylsulfonium salts. This process yields methylene cyclopropane-fused dihydroquinolines or chromenes. The significance of this transformation lies in its wide substrate scope, functional group tolerance, and excellent regioselectivity, indicating a potent method for synthesizing complex molecules (Lu, Zhang & Miao, 2020).
Investigation of Biological Activity In the realm of bioorganic chemistry, Methyl 4-prop-2-ynylcyclohexanecarboxylate derivatives have been explored for their potential biological activities. For instance, novel limonene and citral-based compounds incorporating this structure have been synthesized and evaluated for antiepileptic activity. The outcomes of these studies underscore the importance of the four-binding site pharmacophore model for anticonvulsant activity, highlighting the compound's potential in drug development (Rajak et al., 2013).
Neuroprotective and Neurorestorative Potential In neuroscience research, specific derivatives of Methyl 4-prop-2-ynylcyclohexanecarboxylate have shown promise in supporting the survival of cultured dopamine neurons. These compounds have been found to protect against toxin-induced degeneration, promote the survival of cultured neurons, and trigger essential signaling pathways. Such findings suggest potential applications in developing therapeutic agents for neurodegenerative diseases like Parkinson's disease (Ardashov et al., 2019).
Safety And Hazards
Specific safety and hazard information for “Methyl 4-prop-2-ynylcyclohexanecarboxylate” is not available in the search results. As with any chemical, it should be handled with appropriate safety precautions to prevent harm.
将来の方向性
The future directions for research involving “Methyl 4-prop-2-ynylcyclohexanecarboxylate” are not specified in the search results. However, given its use in research1, it may have potential applications in various fields of chemistry and materials science.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
methyl 4-prop-2-ynylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h1,9-10H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQETNBTUILTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444304 | |
| Record name | Methyl 4-prop-2-ynylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-prop-2-ynylcyclohexanecarboxylate | |
CAS RN |
250682-81-6 | |
| Record name | Methyl 4-prop-2-ynylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
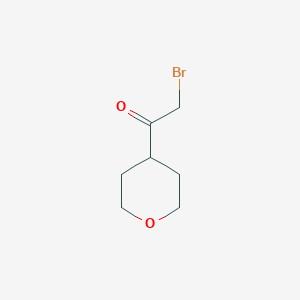
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)
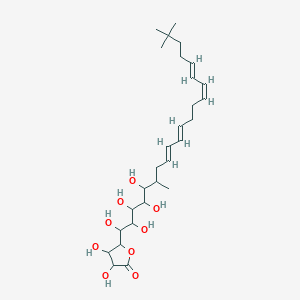
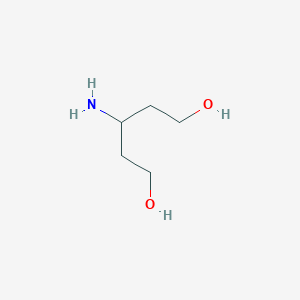
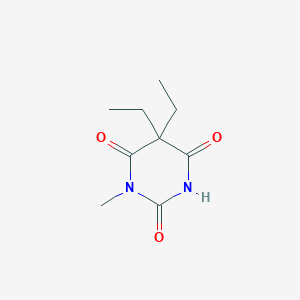
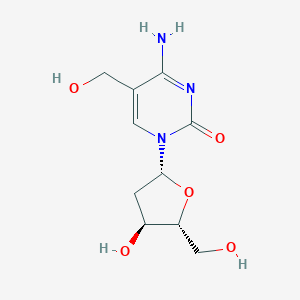
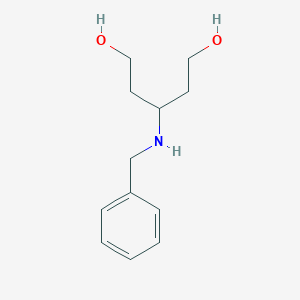
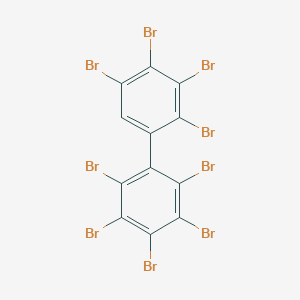
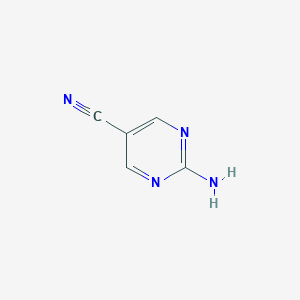
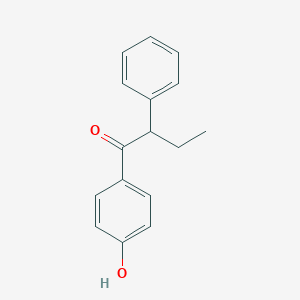
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
